molecular formula C15H16N2O B5084878 N-(1,2-diphenylethyl)urea

N-(1,2-diphenylethyl)urea

Cat. No. B5084878
M. Wt: 240.30 g/mol
InChI Key: FEUKXAYBBVOZJE-UHFFFAOYSA-N
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Description

N-(1,2-diphenylethyl)urea, also known as N,N'-diphenylethane-1,2-diamine, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant effects on biochemical and physiological processes.

Scientific Research Applications

1. Model Systems for Aggregation Phenomena

N-(1,2-diphenylethyl)urea has been utilized in scientific research as a model system for studying aggregation phenomena in poly(phenyleneethynylenes) (PPEs). It adopts different conformations to mimic the aggregated and unaggregated states of PPEs, showing significant differences in quantum yield between these states. This makes it a valuable tool for understanding the behavior of PPEs in various conditions (Ricks et al., 2004).

2. Penetration Enhancers in Human Skin

In dermatological research, analogues of N-(1,2-diphenylethyl)urea, such as 1,3-diphenylurea, have been assessed for their potential as skin penetration enhancers. They are particularly effective when delivered from propylene glycol, enhancing the permeation of certain substances through human skin (Williams & Barry, 1989).

3. Analytical Characterization in Research Chemicals

N-(1,2-diphenylethyl)urea and its analogues have been studied for analytical characterization in the context of dissociative agents sold as 'research chemicals'. Detailed analytical data including mass spectrometry, chromatography, and nuclear magneticresonance spectroscopy are used to differentiate between isomeric compounds and understand their chemical properties (Wallach et al., 2015).

4. Synthesis and Characterization

The compound has been the subject of various studies focused on its synthesis and characterization, highlighting its utility in different applications. New methods have been developed to prepare N-(1,2-diphenylethyl)urea, aiming for more efficient, inexpensive, and cleaner approaches (Tran & Berlin, 2004).

5. Role in Cytokinin Activity

Research has demonstrated that N-(1,2-diphenylethyl)urea exhibits cytokinin activity, influencing the growth and development of plants. This has led to studies exploring the correlation between its chemical structure and biological activity (Bruce & Zwar, 1966).

6. Environmental Impact of Urea Fertilization

Studies involving N-(1,2-diphenylethyl)urea have also looked into the environmental impacts of urea fertilization in agriculture, particularly how it affects soil microbial communities and nitrogen loss through processes like ammonia volatilization (Sun et al., 2019).

7. Synthesis of Other Compounds

It has been used in the synthesis of various organic compounds, providing insights into regioselective reactions and aiding in the development of newchemical entities. For example, research into the reactions of N-(1,2-diphenylethyl)urea with other compounds has helped understand the structure and reactivity of these products, with potential implications in various fields of chemistry (Kravchenko et al., 2014).

8. Influence on Agronomic Performance and Reactive Nitrogen Losses

In agricultural research, the effects of additives like N-(1,2-diphenylethyl)urea on nitrogen-intensive crops have been examined. Studies have focused on comparing the impact of various additives on crop yield, soil health, and nitrogen emissions, providing valuable insights for sustainable farming practices (Souza et al., 2019).

properties

IUPAC Name

1,2-diphenylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-15(18)17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUKXAYBBVOZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenylethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.